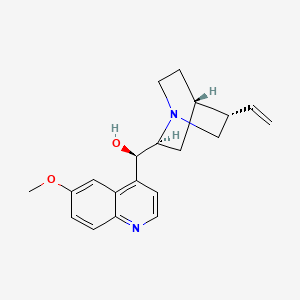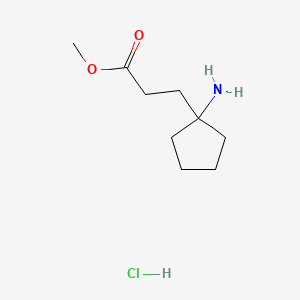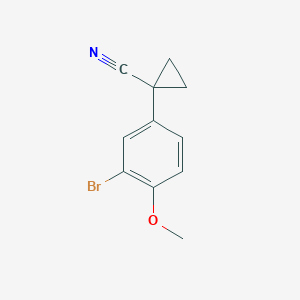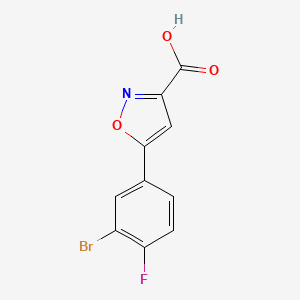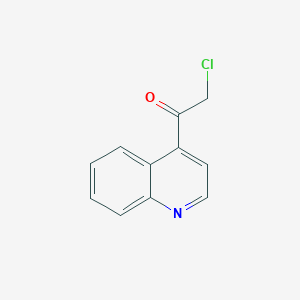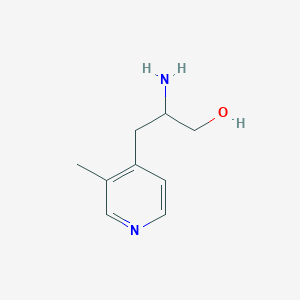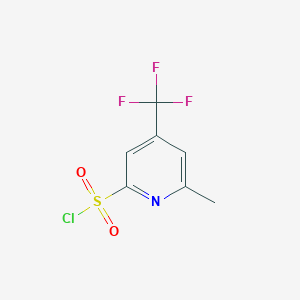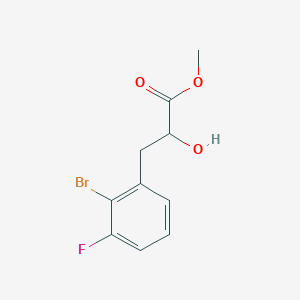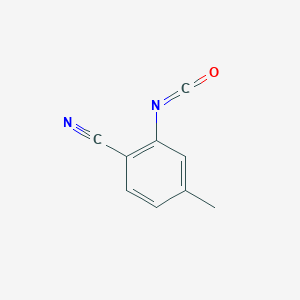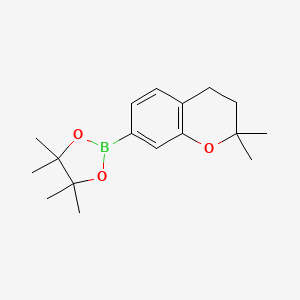
2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzopyran ring system fused with a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a benzopyran derivative with a boronic ester. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or THF (tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the benzopyran or dioxaborolane rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can affect various pathways, including catalytic processes and binding to specific proteins or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)pyrrolidine
- 3-{[4-(ethylamino)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl]oxy}butan-2-ol
Uniqueness
Compared to similar compounds, 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical behavior.
特性
分子式 |
C17H25BO3 |
|---|---|
分子量 |
288.2 g/mol |
IUPAC名 |
2-(2,2-dimethyl-3,4-dihydrochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-15(2)10-9-12-7-8-13(11-14(12)19-15)18-20-16(3,4)17(5,6)21-18/h7-8,11H,9-10H2,1-6H3 |
InChIキー |
XTCOIWJYQISBQX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(O3)(C)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


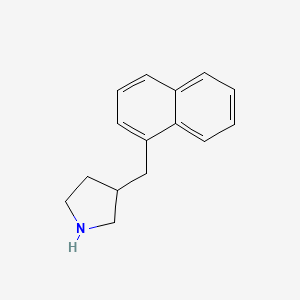
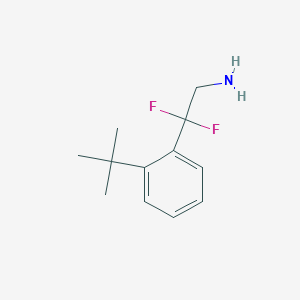
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
